molecular formula C8H12O4 B14408900 2-Oxooxepan-3-yl acetate CAS No. 87532-16-9

2-Oxooxepan-3-yl acetate

Cat. No.: B14408900
CAS No.: 87532-16-9
M. Wt: 172.18 g/mol
InChI Key: AEZODCIQWTVYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxooxepan-3-yl acetate is an organic compound with the molecular formula C8H12O4 It is a derivative of oxepane, a seven-membered ring ether, and contains an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxooxepan-3-yl acetate typically involves the Baeyer-Villiger oxidation of cyclic ketones. This reaction converts a ketone into an ester or lactone using peracids or hydrogen peroxide in the presence of a catalyst. For instance, cyclohexanone can be oxidized to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized enzymes, such as Baeyer-Villiger monooxygenases, can enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Oxooxepan-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxepane derivatives.

Scientific Research Applications

2-Oxooxepan-3-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxooxepan-3-yl acetate involves its interaction with various molecular targets. The compound can undergo enzymatic transformations, particularly through the action of Baeyer-Villiger monooxygenases, which catalyze the oxidation of ketones to esters or lactones.

Comparison with Similar Compounds

Similar Compounds

    2-Oxooxepan-3-yl acetate: Contains an oxepane ring with an acetate group.

    2-Oxooxepan-3-yl propionate: Similar structure but with a propionate group instead of acetate.

    2-Oxooxepan-3-yl butyrate: Contains a butyrate group, offering different reactivity and properties.

Uniqueness

Its ability to undergo Baeyer-Villiger oxidation and other transformations makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

87532-16-9

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(2-oxooxepan-3-yl) acetate

InChI

InChI=1S/C8H12O4/c1-6(9)12-7-4-2-3-5-11-8(7)10/h7H,2-5H2,1H3

InChI Key

AEZODCIQWTVYID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCCOC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.